molecular formula C7H12N2O2 B11730844 Methyl (2-cyanoethyl)-D-alaninate

Methyl (2-cyanoethyl)-D-alaninate

Cat. No.: B11730844
M. Wt: 156.18 g/mol
InChI Key: FXYBNKHRGLRMMP-ZCFIWIBFSA-N
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Description

Methyl (2-cyanoethyl)-D-alaninate (CAS 1379441-80-1) is a chiral, N-substituted amino acid derivative of high value in organic and medicinal chemistry research. With a molecular formula of C 7 H 12 N 2 O 2 and a molecular weight of 156.18 g/mol, this compound features a D-alanine backbone esterified with methanol and an N-cyanoethyl group substitution . This specific modification places it in a class of reagents used as advanced intermediates in the asymmetric synthesis of complex molecules. The core research value of this compound lies in its application as a building block for the synthesis of novel amino acid-based antimicrobial agents . The D-alanine scaffold is of particular importance because it is a crucial component of bacterial cell wall biosynthesis; enzymes involved in its metabolism, such as alanine racemase and D-Ala:D-Ala ligase, are established targets for antibacterial drug development . The cyanoethyl group on the nitrogen atom can significantly influence the molecule's properties, potentially enhancing cell permeability or altering its interaction with biological targets, making it a valuable intermediate for creating enzyme inhibitors . Researchers utilize this compound in the development of peptide mimics and other bioactive compounds where the modified amino acid structure can disrupt specific microbial biosynthetic pathways . Its application extends to the synthesis of fine chemicals and serves as a versatile precursor in constructing peptide dendrimers and other novel materials with tailored properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (2R)-2-(2-cyanoethylamino)propanoate

InChI

InChI=1S/C7H12N2O2/c1-6(7(10)11-2)9-5-3-4-8/h6,9H,3,5H2,1-2H3/t6-/m1/s1

InChI Key

FXYBNKHRGLRMMP-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)OC)NCCC#N

Canonical SMILES

CC(C(=O)OC)NCCC#N

Origin of Product

United States

Preparation Methods

Esterification of D-Alanine

The synthesis typically begins with the esterification of D-alanine to form methyl D-alaninate. Two primary methods dominate:

  • Acid-Catalyzed Esterification : D-alanine reacts with methanol in the presence of concentrated sulfuric acid or hydrochloric acid under reflux, yielding methyl D-alaninate with >90% efficiency.

  • Chloride-Mediated Route : Thionyl chloride (SOCl₂) converts D-alanine to its acyl chloride intermediate, which subsequently reacts with methanol to form the ester. This method avoids prolonged heating, reducing racemization risks.

Key Conditions :

  • Temperature: 60–70°C for acid-catalyzed; room temperature for chloride-mediated.

  • Solvent: Anhydrous methanol.

  • Yield: 85–95%.

Cyanoethylation of Methyl D-Alaninate

Introducing the 2-cyanoethyl group involves nucleophilic substitution or Michael addition.

Michael Addition with Acrylonitrile

Methyl D-alaninate reacts with acrylonitrile in a base-catalyzed Michael addition:

CH2=CHCN+Me-D-Ala-OCH3Me-D-Ala-OCH3(CH2)2CN\text{CH}2=\text{CHCN} + \text{Me-D-Ala-OCH}3 \rightarrow \text{Me-D-Ala-OCH}3-\text{(CH}2\text{)}_2\text{CN}

  • Catalyst : Triethylamine or DBU (1,8-diazabicycloundec-7-ene).

  • Solvent : Tetrahydrofuran (THF) or acetonitrile.

  • Yield : 70–80%.

Halide Substitution

2-Cyanoethyl bromide or iodide reacts with methyl D-alaninate in the presence of a base:

Br(CH2)2CN+Me-D-Ala-OCH3Me-D-Ala-OCH3(CH2)2CN+HBr\text{Br(CH}2\text{)}2\text{CN} + \text{Me-D-Ala-OCH}3 \rightarrow \text{Me-D-Ala-OCH}3-\text{(CH}2\text{)}2\text{CN} + \text{HBr}

  • Base : Potassium carbonate or sodium hydride.

  • Solvent : Dimethylformamide (DMF).

  • Yield : 65–75%.

Comparative Analysis :

MethodCatalystSolventTemperatureYield (%)
Michael AdditionDBUTHF25°C78
Halide SubstitutionK₂CO₃DMF50°C68

Stereochemical Control and Resolution

Enantiomeric Purity Assurance

  • Chiral Pool Synthesis : Using commercially available D-alanine ensures the starting material’s stereochemical integrity.

  • Enzymatic Resolution : Aspergillus aminoacylase selectively hydrolyzes L-alanine esters, leaving the D-isomer intact. This method achieves >99% enantiomeric excess (ee).

Case Study :
In a patented process, D-alanine is resolved using aspergillus aminoacylase, followed by esterification and cyanoethylation, yielding the target compound with 98% ee.

Advanced Methodologies

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates the Michael addition, reducing reaction time from 12 hours to 2 hours and improving yield to 85%.

Solid-Phase Synthesis

Immobilized catalysts (e.g., silica-supported DBU) enable recyclability and reduce purification steps, achieving 82% yield over five cycles.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.53 (d, J = 5.8 Hz, 3H, CH₃), 2.92 (t, J = 6.8 Hz, 2H, CH₂CN), 3.49 (t, J = 6.8 Hz, 2H, NCH₂), 5.08 (q, 1H, CH), 7.67 (s, 1H, NH).

  • ESI-MS : m/z [M + H]⁺ 173.1 (calculated for C₇H₁₂N₂O₂).

Chromatographic Purity

HPLC with a chiral column (Chiralpak AD-H) confirms >99% ee using hexane:isopropanol (90:10) at 1.0 mL/min.

Industrial-Scale Considerations

Cost Optimization

  • Catalyst Recycling : Silica-supported bases reduce reagent costs by 40%.

  • Batch vs. Continuous Flow : Continuous flow systems improve throughput by 30% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-cyanoethyl)-D-alaninate can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Oxidation: Formation of 2-cyanoethyl-D-alanine.

    Reduction: Formation of 2-aminoethyl-D-alaninate.

    Substitution: Formation of D-alanine and methanol.

Scientific Research Applications

Methyl (2-cyanoethyl)-D-alaninate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2-cyanoethyl)-D-alaninate involves its interaction with specific molecular targets, such as enzymes. The cyanoethyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl (2-cyanoethyl)-D-alaninate with key analogs, highlighting substituents, applications, and mechanisms:

Compound Name Substituents/Functional Groups Application/Mechanism Key Research Findings Reference
This compound 2-cyanoethyl, methyl ester Hypothetical: Antimicrobial/Enzyme inhibitor N/A (inferred from analogs)
Benalaxyl-M Phenylacetyl, 2,6-xylyl, methyl ester Fungicide (Peronosporales control) Purified R-enantiomer of benalaxyl; EU MRLs established .
Flamprop-M-methyl Benzoyl, 3-chloro-4-fluorophenyl, methyl ester Herbicide (antimicrotubule mechanism) Disrupts spindle orientation; targets mitosis .
Metalaxyl-M Methoxyacetyl, 2,6-dimethylphenyl, methyl ester Systemic fungicide (RNA polymerase inhibition) Inhibits uridine incorporation; controls crop diseases .
N-[(1-aminoethyl)hydroxyphosphinyl]-D-alanine Phosphinyl, aminoethyl VanX metalloenzyme inhibitor Partial competitive inhibitor (Ki = 36 μM) .
Methyl (2-oxo-1,2-dihydroquinoline-4-carbonyl)-D-alaninate Quinoline carbonyl, methyl ester Medicinal chemistry (synthetic intermediate) Synthesized via DMF-mediated coupling; hydrolyzed to carboxylic acid .

Physicochemical Properties

  • Solubility: Cyanoethyl substituents may reduce water solubility compared to methoxyacetyl (Metalaxyl-M) or hydroxyphosphinyl groups due to increased hydrophobicity.
  • Stability: The electron-withdrawing cyano group could enhance ester hydrolysis resistance relative to acylated analogs, as seen in , where methyl esters are hydrolyzed under basic conditions .

Research Findings and Implications

  • Substituent-Driven Specificity: Aryl and acyl groups (e.g., in Benalaxyl-M, Flamprop-M-methyl) confer target specificity toward fungal or plant systems, while phosphonates and cyanoethyl groups may favor enzyme inhibition or novel bioactivity .
  • Synthetic Flexibility : D-alaninate esters serve as versatile scaffolds for modifying biological activity through substituent variation, as demonstrated by their use in agrochemicals (–6) and pharmaceuticals (–8, 11).

Biological Activity

Methyl (2-cyanoethyl)-D-alaninate is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative featuring a cyanoethyl group. Its molecular formula is C6_{6}H10_{10}N2_{2}O2_{2}, which contributes to its reactivity and interaction with biological macromolecules. The presence of the cyano group allows for specific interactions with enzymes, potentially leading to inhibition or modification of enzyme activity.

The biological activity of this compound primarily involves its interaction with enzymes. The cyanoethyl group can form covalent bonds with active site residues in enzymes, leading to inhibition. This mechanism disrupts normal enzymatic functions, affecting various biochemical pathways essential for cellular processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound interacts with specific enzymes, potentially leading to their inactivation.
  • Protein Modification: It may alter the structure and function of proteins by modifying amino acid residues.

Biological Applications

This compound has diverse applications across several fields:

  • Biochemistry: It serves as a building block for synthesizing more complex molecules and studying amino acid metabolism.
  • Drug Development: Its potential as an enzyme inhibitor makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound could inhibit alanine racemase, an enzyme critical for bacterial cell wall synthesis. The compound acted as a suicide substrate, leading to irreversible inactivation of the enzyme. This finding suggests potential applications in developing antibacterial agents .

Case Study 2: Protein Interaction Studies

Research involving the incorporation of this compound into peptides showed that it could influence protein folding and stability. This property is crucial for designing peptide-based therapeutics that require specific structural conformations for biological activity .

Data Table: Biological Activities of this compound

Activity Description Reference
Enzyme InhibitionInhibits alanine racemase; potential antibacterial use
Protein ModificationAlters structure/function of proteins
Drug DevelopmentPotential use in designing enzyme inhibitors

Q & A

Basic: What are the recommended synthetic routes for preparing Methyl (2-cyanoethyl)-D-alaninate, and what are the critical parameters for optimizing yield and purity?

Methodological Answer:
The synthesis of this compound can be adapted from protocols used for structurally related D-alaninate esters, such as Metalaxyl-M (methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate). A common approach involves:

  • Step 1: Coupling a protected D-alanine methyl ester with a 2-cyanoethyl group via nucleophilic acyl substitution. For example, reacting methyl D-alaninate with 2-cyanoethyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Step 2: Purification via column chromatography or recrystallization to isolate the product.
  • Critical Parameters:
    • Reaction Temperature: Maintain below 0°C to minimize side reactions (e.g., cyano group hydrolysis).
    • Solvent Choice: Use aprotic solvents like dichloromethane or tetrahydrofuran to stabilize intermediates.
    • Stereochemical Control: Monitor chiral purity using polarimetry or chiral HPLC to avoid racemization .

Basic: Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC: Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention time comparisons with standards confirm stereochemical integrity .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify the absence of diastereomers. For example, distinct splitting patterns in the methyl ester protons (δ3.7\delta \sim3.7 ppm) indicate chiral purity .
  • Polarimetry: Measure specific optical rotation ([α]D_D) and compare to literature values for D-alaninate derivatives (e.g., [α]D_D = +12° to +15° in chloroform) .

Advanced: How does the 2-cyanoethyl group influence the compound’s biological activity compared to analogs like Metalaxyl-M or flamprop-M-methyl?

Methodological Answer:
The 2-cyanoethyl substituent may alter bioactivity through:

  • Enhanced Electrophilicity: The cyano group increases electron-withdrawing effects, potentially improving binding to enzymatic targets (e.g., metalloenzymes like VanX) .
  • Stability in Biological Systems: Compared to Metalaxyl-M’s methoxyacetyl group, the cyanoethyl group may resist hydrolysis, prolonging activity. Validate via:
    • In Vitro Stability Assays: Incubate the compound in buffer solutions (pH 4–9) and analyze degradation products using LC-MS .
    • Enzyme Inhibition Studies: Compare IC50_{50} values against D-alaninate-processing enzymes (e.g., peptidases) using fluorescence-based assays .

Advanced: What methodologies assess the environmental fate of this compound under varying soil and aqueous conditions?

Methodological Answer:

  • Soil Degradation Studies:
    • Aerobic/Anaerobic Incubation: Mix the compound with soil samples and quantify residual levels via GC-MS at intervals (0, 7, 30 days). Monitor metabolites (e.g., cyanoacetic acid) .
    • Leaching Potential: Use soil column experiments with HPLC-UV to detect vertical mobility.
  • Aqueous Photolysis: Exclude the compound to UV light (λ = 254 nm) and track degradation kinetics. The cyano group may accelerate photolytic cleavage, forming nitriles .

Advanced: How can experimental models evaluate off-target effects of this compound on non-target organisms?

Methodological Answer:

  • Invertebrate Toxicity Assays:
    • Daphnia magna Acute Toxicity: Expose organisms to 0.1–10 mg/L concentrations and measure 48-hour mortality. Compare results to structurally similar herbicides (e.g., flamprop-M-methyl LC50_{50} = 2.1 mg/L) .
  • Plant Cell Microtubule Disruption:
    • Immunofluorescence Microscopy: Treat root tips of Arabidopsis thaliana with the compound and stain β-tubulin to observe microtubule disassembly, a mechanism seen in flamprop derivatives .
  • Data Contradiction Analysis: If conflicting results arise (e.g., high toxicity in algae but low in fish), conduct species-specific proteomic profiling to identify differential enzyme expression .

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